molecular formula C20H23FIN5O2 B1405417 6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1799421-10-5

6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B1405417
CAS No.: 1799421-10-5
M. Wt: 511.3 g/mol
InChI Key: MTKIAAYQBUYARP-UHFFFAOYSA-N
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Description

This compound features a polycyclic heteroaromatic core (imidazo[4,5-c]pyridine) substituted with:

  • Fluorine at position 6, enhancing electron-withdrawing properties and metabolic stability.
  • A 3-(isopropylamino)propyl chain at position 1, contributing to solubility and target binding via amine functionality.

The iodine atom on the benzodioxole ring and the fluorine on the pyridine core are critical for modulating electronic effects and molecular recognition .

Properties

IUPAC Name

6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-1-[3-(propan-2-ylamino)propyl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FIN5O2/c1-11(2)24-6-3-7-27-13-9-15(21)25-20(23)18(13)26-16(27)8-12-4-5-14-19(17(12)22)29-10-28-14/h4-5,9,11,24H,3,6-8,10H2,1-2H3,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKIAAYQBUYARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=CC(=NC(=C2N=C1CC3=C(C4=C(C=C3)OCO4)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FIN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106198
Record name 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-10-5
Record name 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Structure Position 2 Substituent Position 1 Side Chain Key Modifications
Target Compound Imidazo[4,5-c]pyridin-4-amine (4-Iodobenzo[d][1,3]dioxol-5-yl)methyl 3-(Isopropylamino)propyl Iodine (position 4), methyl linker
18f Imidazo[4,5-c]pyridin-4-amine (6-Iodobenzo[d][1,3]dioxol-5-yl)thio 3-(Isopropylamino)propyl Iodine (position 6), thioether linker
18d Imidazo[4,5-c]pyridin-4-amine (2,4-Dichlorophenyl)thio 3-(Isopropylamino)propyl Chlorine substituents, thioether
3-(1H-Imidazo[4,5-b]pyridin-2-ylamino)propanal Imidazo[4,5-b]pyridine Aldehyde-functionalized propyl chain N/A Isomeric core (4,5-b vs. 4,5-c)
4-(4-Fluorophenyl)-1-piperidin-4-yl-1H-imidazol-5-yl]pyrimidin-2-amine (SB4) Imidazole-pyrimidine hybrid 4-Fluorophenyl, piperidine Pyrimidin-2-amine Distinct heterocyclic fusion

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Iodine Position: The target compound’s 4-iodo substitution on benzodioxole (vs.
  • Linker Chemistry : The methyl linker in the target compound (vs. thioether in 18f) reduces rotational flexibility but enhances metabolic stability compared to sulfur-containing analogues .
  • Halogen vs. Chlorine : 18d’s dichlorophenyl group lacks the iodinated benzodioxole’s polarizability, likely reducing halogen-bonding efficacy in biological systems .
Spectroscopic Data
  • NMR Shifts : In 18f, the benzodioxole protons resonate at δ 5.97 ppm (dioxole CH2), while the imidazo[4,5-c]pyridine core protons appear at δ 7.83–6.73 ppm. Similar shifts in the target compound would confirm conserved electronic environments .
  • HRMS Validation : High-resolution mass spectrometry (HRMS) for 18f ([M+H]+ 512.0628) aligns with theoretical values, suggesting reliable characterization methods for the target compound .

Discussion of Structure-Activity Relationships (SAR)

  • Critical Substituents: Fluorine at Position 6: Enhances metabolic stability and electron-withdrawing effects, common in bioactive molecules (e.g., 5-fluorouracil) . Iodinated Benzodioxole: Provides a hydrophobic pharmacophore for target engagement, as seen in thyroid hormones and kinase inhibitors . Isopropylamino Propyl Chain: Balances hydrophilicity and flexibility, akin to side chains in β-adrenergic ligands .
  • Comparative Limitations: Limited data on the target compound’s specific biological targets (e.g., kinases, HSP90) necessitates further profiling. Evidence lacks direct potency (IC50) or selectivity indices, making quantitative comparisons challenging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine

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